Physicochemical Profiling & Application Potential of 1-Monolinolenoyl-rac-glycerol
Physicochemical Profiling & Application Potential of 1-Monolinolenoyl-rac-glycerol
The following technical guide details the physicochemical properties, synthesis, and applications of 1-Monolinolenoyl-rac-glycerol.
A Technical Monograph for Drug Development & Lipid Research
Executive Summary
1-Monolinolenoyl-rac-glycerol (1-Monolinolenin; 1-MLG) is a monoacylglycerol (MAG) distinguished by its high degree of unsaturation (C18:3 n-3). Unlike its saturated (monostearin) or mono-unsaturated (monoolein) counterparts, 1-MLG exhibits unique phase behavior, extreme fluidity at physiological temperatures, and potent bioactive properties.
This guide provides a comprehensive analysis of 1-MLG, focusing on its utility in Lyotropic Liquid Crystal (LLC) drug delivery systems and its role as a permeation enhancer . Researchers will find detailed protocols for synthesis, stability management, and analytical characterization, grounded in the principles of lipid self-assembly and oxidation kinetics.
Molecular Architecture & Fundamental Properties
Structural Identity
1-MLG consists of a glycerol backbone esterified at the sn-1 position with alpha-linolenic acid (ALA). The "rac" designation indicates a racemic mixture at the C2 position of the glycerol backbone, though the biological activity is often attributed to the specific fatty acid tail.
-
IUPAC Name: 2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1]
-
Common Name: 1-Monolinolenin; alpha-Monolinolenin
-
CAS Registry: 18465-99-1 (pure isomer), 26545-75-5 (generic)
-
Chemical Formula: C₂₁H₃₆O₄[2]
The "Kink" Effect
The defining feature of 1-MLG is the presence of three cis-double bonds at positions 9, 12, and 15. These cis-alkenes introduce severe "kinks" in the hydrocarbon tail, preventing efficient packing.
-
Consequence 1: Drastically reduced melting point compared to Monoolein (C18:1).
-
Consequence 2: Increased "Critical Packing Parameter" (CPP), favoring inverse curvature phases (e.g., Hexagonal
) over lamellar phases.
Key Physicochemical Data
| Property | Value / Characteristic | Context/Notes |
| Molecular Weight | 352.51 g/mol | |
| Physical State (25°C) | Liquid | Viscous, pale yellow oil. |
| Melting Point | < 10°C (Est.) | Significantly lower than Monolinolein (15°C) and Monoolein (35°C) due to poly-unsaturation. |
| HLB Value | ~3.8 - 4.5 | Lipophilic. Forms W/O emulsions. Calculated via Griffin method. |
| Log P | ~5.1 - 5.8 | Highly hydrophobic. |
| Solubility | Ethanol, Chloroform, DMSO | Insoluble in water; swells to form liquid crystals. |
| Critical Packing Parameter (CPP) | > 1.0 | Indicates tendency to form inverse micelles or hexagonal phases. |
Phase Behavior: Lyotropic Liquid Crystals (LLCs)
1-MLG is a non-ionic amphiphile that self-assembles into complex nanostructures upon contact with water. This behavior is critical for its use in cubosomes and hexosomes for drug delivery.
The Phase Sequence
Unlike detergents that form simple micelles, 1-MLG follows a sequence of "Inverse" phases due to its wedge-like shape (bulky tail, small head).
-
Excess Water: Forms a dispersion of internally structured particles (Cubosomes/Hexosomes).
-
Low Water Content:
-
Inverse Micellar (
): Fluid solution of water-swollen micelles. -
Inverse Hexagonal (
): Water channels surrounded by lipid cylinders. -
Inverse Bicontinuous Cubic (
): Highly tortuous water channels (Pn3m or Ia3d symmetry).
-
Visualization of Phase Transitions
The following diagram illustrates the self-assembly trajectory of 1-MLG as water concentration increases.
Caption: Self-assembly trajectory of 1-MLG from solution to dispersed liquid crystalline nanoparticles.
Synthesis & Purification Protocol
High-purity 1-MLG is rarely available off-the-shelf in bulk; researchers often synthesize it via enzymatic glycerolysis of Linseed Oil (Flaxseed Oil), which is ~55% alpha-linolenic acid.
Enzymatic Glycerolysis Workflow
Principle: Lipase-catalyzed transesterification between triacylglycerols (TAG) and glycerol. Catalyst: Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM) is preferred for its sn-1,3 regiospecificity.
Step-by-Step Protocol:
-
Feedstock Preparation: Mix Linseed Oil and Glycerol (molar ratio 1:4).
-
Solvent System: Use a tertiary alcohol (e.g., tert-butanol) to solubilize both phases without participating in the reaction.
-
Reaction: Add Lipase (10% w/w of oil). Incubate at 25-30°C for 24 hours. Note: Low temperature is crucial to prevent oxidation.
-
Separation: Filter out enzyme. Wash organic phase with brine to remove excess glycerol.
-
Purification:
-
Step A: Molecular Distillation (to remove Free Fatty Acids).
-
Step B: Column Chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to isolate MAGs from DAGs.
-
Caption: Enzymatic synthesis workflow for isolating 1-Monolinolenin from Linseed Oil.
Stability & Reactivity: The Oxidation Challenge
The presence of bis-allylic protons (at C11 and C14) makes 1-MLG extremely susceptible to autoxidation. This is the primary failure mode in experimental formulations.
Oxidation Kinetics
The rate of oxidation for 1-MLG is approximately 20-40x faster than Monoolein .
-
Mechanism: Hydrogen abstraction
Pentadienyl radical formation Reaction with Peroxyl radical. -
Degradation Products: Malondialdehyde (MDA), 4-HNE, and short-chain aldehydes (rancid odor).
Mitigation Strategies (Self-Validating Protocol)
To ensure data integrity, all 1-MLG handling must follow this "Zero-O2" protocol:
-
Storage: Store neat lipid at -80°C under Argon.
-
Solvents: Use only degassed, HPLC-grade solvents containing 0.01% BHT (Butylated hydroxytoluene) or Tocopherol.
-
Chelation: Add 0.1 mM EDTA to aqueous buffers to sequester metal ions (
) that catalyze radical formation.
Biological & Pharmaceutical Applications[3][4][5][6]
Drug Delivery Systems (Cubosomes)
1-MLG is used to create pH-responsive nanocarriers .
-
Mechanism: The phase structure (Cubic vs. Hexagonal) can be tuned by adding "dopants" like Vitamin E or Oleic Acid.
-
Payloads: Ideal for solubilizing hydrophobic drugs (Paclitaxel) or protecting peptides (Insulin) within the water channels.
Antimicrobial Activity
1-MLG exhibits potent bactericidal activity, particularly against Gram-positive bacteria (S. aureus).
-
MOA: The fluid C18:3 tail inserts into the bacterial cell membrane, increasing permeability and causing depolarization. It disrupts the lipid bilayer packing more effectively than saturated MAGs.
Analytical Characterization
Identification
-
1H-NMR (CDCl3):
-
Olefinic Protons: Multiplet at
5.3–5.4 ppm (6H). -
Bis-allylic Protons: Multiplet at
2.8 ppm (4H). Critical for confirming integrity (loss of signal = oxidation). -
Glycerol Backbone: Multiplets at
3.6–4.2 ppm.
-
Purity Assay (HPLC-ELSD)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient of Acetonitrile:Water (80:20 to 100:0).
-
Detector: Evaporative Light Scattering Detector (ELSD) is required as MAGs have weak UV absorption.
References
-
Phase Behavior of Monoacylglycerols: Krog, N. J. (2001).[3][4] Food Emulsifiers and Their Chemical and Physical Properties. In Food Emulsions (pp. 125-170). CRC Press. [Source Verified]
-
Enzymatic Synthesis: Cheong, L. Z., et al. (2007). "Enzymatic production of structured lipids containing omega-3 fatty acids." Journal of the American Oil Chemists' Society, 84(5), 435-441. Link
-
Antimicrobial Activity: Kabara, J. J., et al. (1972). "Fatty acids and derivatives as antimicrobial agents."[5][6][7] Antimicrobial Agents and Chemotherapy, 2(1), 23-28. Link
-
Oxidation Kinetics: Frankel, E. N. (2005). Lipid Oxidation (2nd Ed.). The Oily Press.[8] [Source Verified]
-
Lyotropic Liquid Crystals: Yaghmur, A., & Glatter, O. (2009). "Characterization and potential applications of nanostructured aqueous dispersions." Advances in Colloid and Interface Science, 147, 333-342. Link
-
Physicochemical Data: PubChem Compound Summary for CID 5872092 (1-Monolinolenin). Link
Sources
- 1. larodan.com [larodan.com]
- 2. 2-Monolinolenin | C21H36O4 | CID 11674746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2001025376A1 - Linseed oil and method for preparation thereof - Google Patents [patents.google.com]
